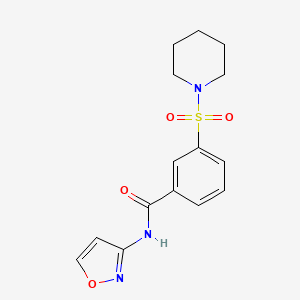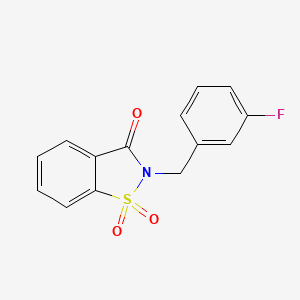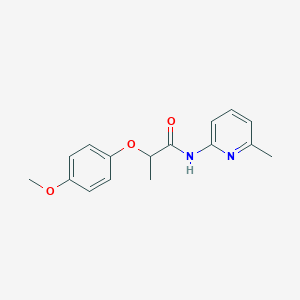
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide
Übersicht
Beschreibung
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide, also known as MNQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is not fully understood. However, it is believed that 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide exerts its anticancer and antimicrobial effects by inducing oxidative stress and apoptosis in cancer cells and bacteria, respectively. Additionally, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been shown to bind to metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been shown to have low toxicity and is well-tolerated in vivo. In animal studies, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been found to accumulate in various organs, including the liver, kidneys, and spleen, indicating its potential use in imaging and diagnosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is its high selectivity and sensitivity for metal ion detection. 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has limitations in terms of its stability and solubility in aqueous solutions, which can affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide research, including the development of new synthesis methods for improved yield and purity, the optimization of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide for use in imaging and diagnosis, and the exploration of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide and its interactions with metal ions and biological systems.
Conclusion:
In conclusion, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is a versatile chemical compound that has shown promising results in various scientific research applications. Its potential as a fluorescent probe, antimicrobial agent, and anticancer therapeutic makes it an attractive target for further investigation. While there are limitations to its use in certain applications, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has the potential to contribute significantly to the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions, particularly zinc and copper. It has also been investigated for its antimicrobial and anticancer properties. 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-nitrophenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-11-5-6-12-3-2-4-15(16(12)17-11)24(22,23)18-13-7-9-14(10-8-13)19(20)21/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGREFBUACPGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4108077.png)
![5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4108088.png)


![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4108132.png)

![2-amino-4-methyl-9-(2-methylphenyl)-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4108147.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4108162.png)
![5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B4108163.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4108168.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4108169.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(pyridin-2-ylmethyl)urea](/img/structure/B4108175.png)